
Enkephalin-met, trp(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalin-met, trp(4)- is a modified form of the naturally occurring opioid peptide, methionine enkephalin. Enkephalins are endogenous peptides that play a crucial role in modulating pain and stress responses in the body. They primarily interact with opioid receptors in the central and peripheral nervous systems to exert their effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-met, trp(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of enkephalin-met, trp(4)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of aqueous media in SPPS has been explored to reduce the environmental impact of traditional organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Enkephalin-met, trp(4)- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific amino acid derivatives and coupling agents.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Various peptide analogs with modified properties.
Wissenschaftliche Forschungsanwendungen
Enkephalin-met, trp(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Enkephalin-met, trp(4)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The peptide also modulates the activity of various signaling pathways, including those involved in stress response and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Methionine enkephalin (Met-enkephalin): The unmodified form of enkephalin-met, trp(4)-.
Leucine enkephalin (Leu-enkephalin): Another naturally occurring enkephalin with leucine instead of methionine.
Dynorphin: A related opioid peptide with different receptor affinities and effects
Uniqueness: Enkephalin-met, trp(4)- is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities compared to other enkephalins and opioid peptides .
Eigenschaften
CAS-Nummer |
63074-20-4 |
|---|---|
Molekularformel |
C29H36N6O7S |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H36N6O7S/c1-43-11-10-23(29(41)42)35-28(40)24(13-18-14-31-22-5-3-2-4-20(18)22)34-26(38)16-32-25(37)15-33-27(39)21(30)12-17-6-8-19(36)9-7-17/h2-9,14,21,23-24,31,36H,10-13,15-16,30H2,1H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t21-,23-,24-/m0/s1 |
InChI-Schlüssel |
BMRNXCFZSGIXHL-XWGVYQGASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


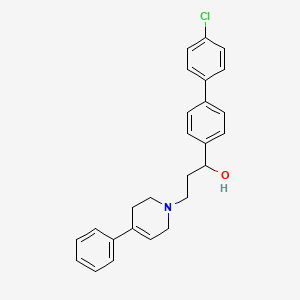

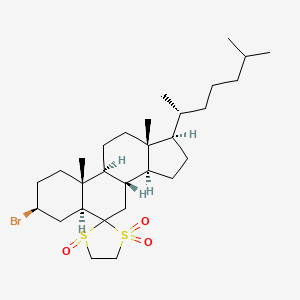
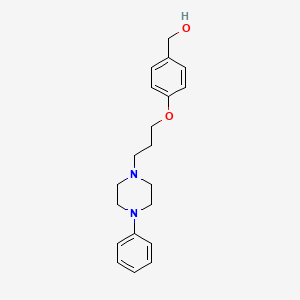
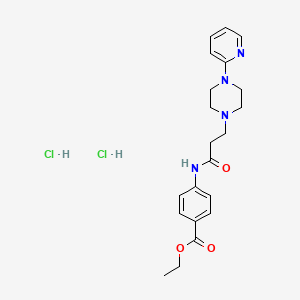
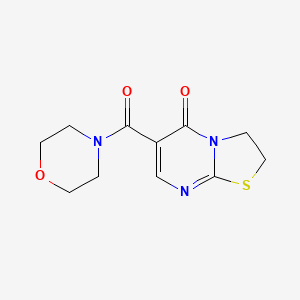

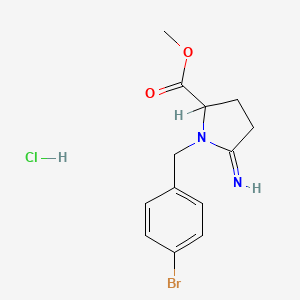
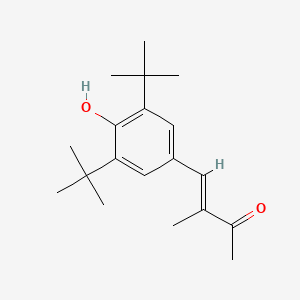
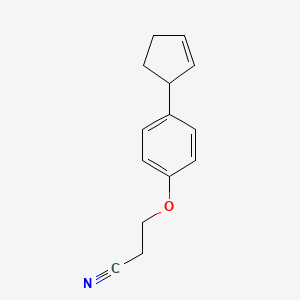
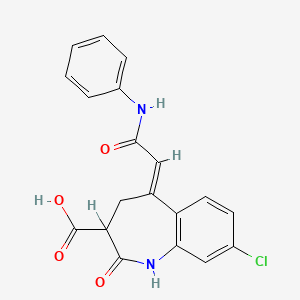
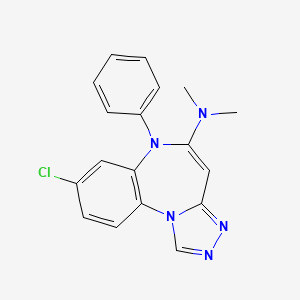
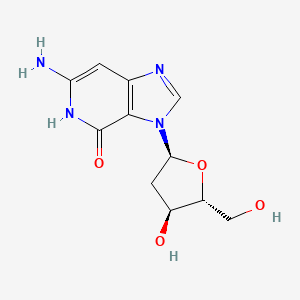
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
